2-(2,6-Difluorophenyl)-2-fluoroacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3O2 |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
QDCYOEQYSMVUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,6 Difluorophenyl 2 Fluoroacetic Acid and Its Analogues
Direct Carbon-Fluorine Bond Formation Strategies
Direct fluorination methods introduce the fluorine atom at a late stage of the synthesis, offering flexibility in substrate design. These approaches can be further classified based on the nature of the fluorinating agent and the reaction mechanism.
Electrophilic Fluorination of Enolate Esters and Related Precursors
Electrophilic fluorination is a widely employed strategy for the synthesis of α-fluoro carbonyl compounds. This method involves the reaction of a carbon-centered nucleophile, such as an enolate ester, with an electrophilic source of fluorine. wikipedia.orgnih.gov The enolate is typically generated by treating a precursor, like a 2-arylacetate ester, with a strong base. Subsequent reaction with an electrophilic fluorinating agent introduces the fluorine atom at the α-position.
Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edumdpi.com These reagents contain a nitrogen-fluorine bond and are generally more stable and safer to handle than elemental fluorine. wikipedia.org The choice of reagent and reaction conditions can influence the yield and selectivity of the fluorination. For instance, the fluorination of 1,3-dicarbonyl compounds and aryl-alkyl ketones has been achieved using hypervalent iodine compounds in the presence of hydrogen fluoride (B91410). nih.gov
Table 1: Examples of Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Mild, broad substrate scope. brynmawr.edu |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive. wikipedia.orgmdpi.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorinating organometallic reagents. wikipedia.org |
Nucleophilic Fluorination Approaches Utilizing Fluoride Reagents
In contrast to electrophilic fluorination, nucleophilic approaches utilize a fluoride ion source to displace a leaving group at the α-position of a suitable precursor. This strategy is effective for synthesizing α-fluoroketones from α-haloketones. organic-chemistry.org A variety of fluoride reagents are available, each with distinct properties and applications.
Tetrabutylammonium triphenyldifluorosilicate (TBAT) has been identified as an effective, non-hygroscopic fluoride source for the α-fluorination of amides via a polarity reversal strategy. springernature.com Other common nucleophilic fluorinating agents include diethylaminosulfur trifluoride (DAST) and its analogues like Morpho-Dast and Deoxofluor. mdpi.com These reagents are often used for the conversion of alcohols to alkyl fluorides and can be applied to the synthesis of α-fluoroalkyl-α-amino acids. mdpi.comnih.gov
Deoxofluorination Techniques
Deoxofluorination is a specific type of nucleophilic fluorination that involves the replacement of a hydroxyl group with a fluorine atom. This method is particularly useful for the synthesis of α-fluoro acids from α-hydroxy acids. Reagents like sulfur tetrafluoride (SF₄) are employed to effect this transformation. rsc.orguni-muenchen.de
Recent advancements have introduced novel deoxyfluorination reagents. For example, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) has been developed as a bench-stable reagent for the conversion of various carboxylic acids, including (hetero)aryl, alkyl, and alkenyl carboxylic acids, into their corresponding acyl fluorides under neutral conditions. cas.cn Another approach involves the in situ generation of a pyridinium (B92312) trifluoromethoxide salt, which serves as a highly effective deoxyfluorination reagent for synthesizing acid fluorides. nih.gov
Electrochemical Fluorination Methods
Electrochemical fluorination offers a sustainable and reagent-economical alternative for the synthesis of organofluorine compounds. rsc.orgrsc.org This technique utilizes an electric current to drive the fluorination reaction, often in the presence of a fluoride-containing electrolyte. acs.org Selective electrochemical fluorination is typically conducted in aprotic solvents with fluoride ion sources, leading to mono- and difluorinated products. acs.org
This method has been applied to a range of substrates. For instance, the electrochemical oxidation of phenols can yield 4,4-difluorocyclohexadienone derivatives. researchgate.net While direct electrochemical fluorination of acetic acid to trifluoroacetyl fluoride has shown low yields, the fluorination of its alkoxy derivatives proceeds more efficiently. fluorine1.ru
Building Block and Multi-Step Synthetic Routes
An alternative to direct fluorination is the use of pre-fluorinated building blocks in multi-step synthetic sequences. This approach allows for the construction of complex molecules with precise fluorine placement.
Application of Diethyl 2-Fluoromalonate Ester as a Key Synthon
Diethyl 2-fluoromalonate is a versatile fluorinated building block for synthesizing various 2-fluoroacetic acid derivatives. nih.govresearchgate.net The carbanion generated from diethyl 2-fluoromalonate can participate in nucleophilic aromatic substitution reactions. For example, its reaction with ortho-fluoronitrobenzene derivatives leads to the formation of a new carbon-carbon bond, which can be followed by decarboxylation to yield 2-fluoro-2-arylacetic acid systems. nih.gov
The synthesis of diethyl 2-fluoromalonate itself can be achieved through several routes, including the fluorination of malonate esters with reagents like perchloryl fluoride or N-fluorosulfonamides. worktribe.com The reactivity of this building block has been explored in reactions with various electrophiles, paving the way for a diverse range of fluorinated compounds. nih.govbeilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions with Ortho-Fluoronitrobenzene Substrates
A key strategy for constructing the 2-fluoro-2-arylacetic acid framework involves the Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.netnih.gov This approach utilizes highly activated aromatic substrates, such as ortho-fluoronitrobenzene, where the nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of the ortho-fluorine atom. researchgate.netnih.gov
The process typically employs a carbanion as the nucleophile. A common and effective nucleophile is the enolate of diethyl 2-fluoromalonate, generated by a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). researchgate.net The reaction between the carbanion of diethyl 2-fluoromalonate and an ortho-fluoronitrobenzene substrate leads to the efficient displacement of the aromatic fluorine, yielding a diethyl 2-fluoro-2-(ortho-nitrophenyl)malonate intermediate in good yield. researchgate.net The presence of electron-withdrawing groups, particularly a nitro group ortho or para to the leaving group, is crucial for activating the aryl ring for this type of substitution. nih.gov
Table 1: Example SNAr Reaction for Aryl Malonate Synthesis researchgate.net
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
|---|
Subsequent Decarboxylation and Esterification Processes
Following the successful SNAr reaction, the resulting arylmalonate diester undergoes further transformations to yield the target 2-fluoro-2-arylacetic acid. researchgate.net This sequence typically involves hydrolysis followed by decarboxylation. masterorganicchemistry.com
The diester intermediate is first subjected to hydrolysis, often under basic conditions using reagents like potassium hydroxide (B78521) in methanol. researchgate.net This step converts both ester groups into carboxylate salts. Subsequent acidification yields the corresponding 2-fluoro-2-arylmalonic acid derivative. These geminal dicarboxylic acids, which are analogous to β-keto acids, are thermally unstable and readily undergo decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the desired 2-fluoro-2-arylacetic acid. researchgate.netmasterorganicchemistry.com This decarboxylation step is a critical final stage in converting the malonate building block into the final acetic acid product. researchgate.netorganic-chemistry.org If the corresponding ester is the desired final product, esterification can be carried out using standard methods after the decarboxylation step.
Reductive Cyclisation Strategies for Derivatives
The 2-fluoro-2-(ortho-nitrophenyl)acetic acid derivatives synthesized via the SNAr and decarboxylation sequence serve as valuable precursors for creating more complex heterocyclic structures, notably fluorooxindoles. researchgate.net This transformation is achieved through a reductive cyclisation strategy.
The process involves the chemical reduction of the ortho-nitro group to an amino group. This newly formed amine can then undergo an intramolecular cyclisation by attacking the adjacent carboxylic acid or ester functionality, leading to the formation of the five-membered lactam ring characteristic of the oxindole (B195798) scaffold. This method provides an efficient route to fluorooxindole derivatives, which are important motifs in medicinal chemistry. researchgate.net
Asymmetric Synthesis of Chiral Fluorinated Carboxylic Acids
The creation of enantiomerically pure chiral fluorinated carboxylic acids is of paramount importance, given the profound impact of stereochemistry on biological activity. Several asymmetric strategies have been developed to control the stereocenter bearing the fluorine atom.
Chiral Metal Complex Catalysis (e.g., Ni(II) and Cu(II) Salen Complexes)
Chiral transition metal complexes have emerged as powerful catalysts for the asymmetric synthesis of α-amino acids, including their fluorinated analogues. mdpi.com Complexes of Nickel(II) and Copper(II) with Salen-type ligands are particularly effective. These catalysts can be used in phase-transfer catalysis (PTC) for the asymmetric alkylation of amino acid enolates. mdpi.com
In a typical system, a Schiff base of a simple amino acid ester (like alanine) is deprotonated to form an enolate, which is then alkylated with an electrophile. The chiral metal complex controls the facial selectivity of the alkylation, leading to the formation of one enantiomer in excess. mdpi.com Research has shown that while both Ni(II) and Cu(II) Salen complexes can catalyze these reactions, Cu(II) Salen complexes often provide significantly higher enantiomeric excess. mdpi.com For instance, in the benzylation of an alanine (B10760859) enolate, a Cu(II) Salen complex afforded the product with 88% enantiomeric excess (ee), whereas the corresponding Ni(II) complex gave only 30% ee. mdpi.com Chiral Ni(II) complexes derived from Schiff bases have also been successfully used for the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purities (>94% ee). nih.govchemrxiv.org
Table 2: Comparison of Ni(II) vs. Cu(II) Salen Catalysts in Asymmetric Alkylation mdpi.com
| Catalyst | Catalyst Loading | Reaction | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ni(II) Salen Complex | 10 mol% | Asymmetric benzylation of alanine enolate | 30% |
Chiral Auxiliary Approaches (e.g., Sulfinyl Auxiliaries)
Chiral auxiliaries provide a robust and reliable method for stereoselective synthesis. acs.orgnih.gov Among these, sulfinyl groups have proven to be exceptionally versatile for the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua The strategy involves the temporary attachment of a chiral sulfinyl group (such as a tert-butanesulfinyl group) to the substrate to direct a subsequent diastereoselective transformation. bioorganica.com.uaacs.org
For example, condensation of an aldehyde with enantiopure tert-butanesulfinamide yields a chiral N-sulfinyl imine. acs.org Nucleophilic addition to the C=N bond of this imine is highly diastereoselective, with the stereochemical outcome being dictated by the chiral sulfinyl group. bioorganica.com.ua After the key bond-forming step, the sulfinyl auxiliary can be readily cleaved under acidic conditions to reveal the desired chiral amine or amino acid precursor. This approach has been successfully applied to the synthesis of α-fluoroalkyl α-amino acids through the diastereoselective addition of nucleophiles to fluorinated N-sulfinyl imines. bioorganica.com.ua
Diastereoselective Transformations (e.g., Methylene (B1212753) Transfer, Additions to Imines)
Diastereoselective transformations are a cornerstone of asymmetric synthesis, enabling the conversion of achiral or racemic starting materials into single diastereomers of a chiral product. These methods often leverage the principles described in the chiral auxiliary and metal catalysis sections.
Additions to Imines: As previously mentioned, the addition of nucleophiles to chiral imines is a powerful strategy. The diastereoselective addition of organometallic reagents or enolates to chiral N-sulfinyl imines is a well-established method for preparing chiral fluorinated amines and amino acids. bioorganica.com.uaacs.org For instance, the indium-mediated allylation of chiral imines derived from trifluoropyruvate proceeds with high diastereoselectivity to produce quaternary α-trifluoromethyl α-amino acids. nih.gov The geometry of the reactants can be selectively transferred to the products, allowing for precise control over the newly formed stereocenters. nih.gov
Methylene Transfer: Diastereoselective methylene transfer reactions offer another route to chiral fluorinated compounds. This has been demonstrated in the reaction of diazomethane (B1218177) with β-keto-γ-fluoroalkyl sulfoxides. bioorganica.com.ua The chiral sulfinyl group directs the methylene transfer to the carbonyl group, leading to the formation of various fluorinated oxirane derivatives with high diastereoselectivity. bioorganica.com.ua
Enantioselective C-H Functionalization with Chiral Ligands
The stereoselective synthesis of fluorinated compounds, including analogues of 2-(2,6-difluorophenyl)-2-fluoroacetic acid, represents a significant challenge in modern organic chemistry. The creation of chiral centers containing fluorine atoms often requires sophisticated catalytic systems to control enantioselectivity. Enantioselective C-H functionalization is an advanced strategy that aims to directly convert prochiral C-H bonds into chiral C-F or C-C bonds with high stereocontrol, offering a more atom-economical approach compared to traditional methods that rely on pre-functionalized substrates.
A key strategy in this field involves transition metal catalysis, where a metal center, made chiral by coordinating with specific organic molecules known as chiral ligands, orchestrates the enantioselective transformation. acs.orgnih.gov The design of the chiral ligand is paramount, as it creates a rigid and well-defined chiral environment around the metal, influencing the trajectory of the reacting species and thus determining the stereochemical outcome of the reaction. acs.org
Palladium-catalyzed reactions have been particularly prominent. For instance, the asymmetric decarboxylative allylic alkylation of fluorine-containing compounds has been achieved using palladium catalysts complexed with chiral phosphine (B1218219) ligands such as (S)-(CF3)3-t-BuPHOX. rsc.org This method provides a pathway to synthesize compounds with fluorinated α-tetrasubstituted stereocenters. rsc.org Similarly, enantioselective fluorination of α-cyano esters has been successfully catalyzed by cationic palladium complexes, affording products with excellent enantiomeric excesses (85–99% ee). acs.org The proposed mechanism for some palladium-catalyzed fluorinations involves the coordination of the substrate to the cationic palladium catalyst, which increases the acidity of the α-proton and facilitates the formation of a nucleophilic metal enolate that reacts with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). nih.gov
Copper and Nickel complexes are also widely employed. Chiral bis(oxazoline) (BOX) and DBFOX-Ph ligands, when complexed with copper(II) or nickel(II) salts, have proven highly effective for the enantioselective fluorination of substrates like β-ketoesters and 3-substituted oxindoles. acs.orgnih.gov For example, a catalyst formed from DBFOX-Ph and Ni(ClO4)2·6H2O can yield fluorinated products with extremely high levels of enantioselectivity (93–99% ee). acs.orgnih.gov The use of additives, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be crucial for achieving high enantioselectivity in some copper-catalyzed systems. acs.org
The following table summarizes representative chiral ligands and metal catalysts used in the enantioselective synthesis of fluorinated compounds.
| Metal | Chiral Ligand Type | Example Ligand | Substrate Class | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Palladium (Pd) | Phosphine | (S)-(CF3)3-t-BuPHOX | Fluorinated Enolates | High |
| Palladium (Pd) | BINAP | Tol-BINAP | β-Ketoesters | Up to 91% |
| Nickel (Ni) | Bis(oxazoline) | DBFOX-Ph | β-Ketoesters, Oxindoles | 93-99% |
| Copper (Cu) | Bis(oxazoline) | (S,S)-t-Bu-BOX | β-Ketoesters | >80% |
| Copper (Cu) | Sulfoxide (B87167) Phosphine (SOP) | SOP Ligands | Fluorinated Enolates | Up to 98.5:1.5 er |
Biocatalytic and Enzymatic Synthesis Routes for Fluorinated Compounds
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing fluorinated compounds. mdpi-res.comrjeid.com Enzymes operate under mild conditions with high efficiency, and their inherent chemo-, regio-, and stereoselectivity is particularly advantageous for creating complex, optically pure molecules. gsa.ac.ukmdpi.com
The introduction of fluorine into organic molecules can significantly enhance their metabolic stability, bioavailability, and protein-binding interactions. the-innovation.org While naturally occurring organofluorines are rare, various enzymatic strategies have been developed to synthesize fluorinated compounds. nih.govresearchgate.net These methods can be broadly categorized into two approaches: the enzymatic formation of a carbon-fluorine (C-F) bond or the use of enzymes to modify fluorinated building blocks. nih.gov
Enzymes for C-F Bond Formation: The most direct enzymatic route to organofluorines is catalyzed by the enzyme fluorinase, discovered in the bacterium Streptomyces cattleya. researchgate.netresearchgate.net Fluorinase is unique in its ability to catalyze a nucleophilic substitution reaction between inorganic fluoride ions (F⁻) and S-adenosyl-L-methionine (SAM), forming 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). the-innovation.orgresearchgate.net This enzyme's structure, particularly an extended loop region, is critical for its catalytic function in forming the C-F bond. nih.govresearchgate.net
Enzymatic Modification of Fluorinated Substrates: A more common approach involves using various classes of enzymes that recognize and transform substrates already containing fluorine. This strategy leverages the vast catalytic diversity of enzymes to build molecular complexity.
Cytochrome P450 Monooxygenases: These enzymes can introduce hydroxyl groups into unactivated C-H bonds. nih.gov A chemo-enzymatic strategy involves using P450 variants to selectively hydroxylate a target molecule, followed by a chemical deoxofluorination step to replace the hydroxyl group with fluorine. This method allows for the selective fluorination of metabolically vulnerable sites in drug candidates. nih.gov
Reductases: Flavin mononucleotide (FMN)-dependent reductases, under photoinduction, can be used for the asymmetric synthesis of fluorinated compounds. the-innovation.org These enzymes can activate fluorine reagents to generate a carbon radical bearing fluorine, which is then captured by an olefin, with the enzyme controlling the stereochemistry of the final product. the-innovation.org
Other Enzymes: A wide array of other enzymes, including aldolases, lipases, transaminases, and polyketide synthases, have been shown to accept fluorinated substrates, enabling the synthesis of diverse fluorinated products. nih.govresearchgate.net For example, engineered E. coli expressing methylmalonyl CoA synthase and reductase have been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid. nih.gov
The table below provides examples of enzyme classes and their applications in the synthesis of fluorinated compounds.
| Enzyme Class | Function/Reaction Type | Example Application |
|---|---|---|
| Fluorinase | C-F Bond Formation | Synthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from F⁻ and SAM |
| Cytochrome P450s | Regio- and Stereoselective Hydroxylation | Hydroxylation of unactivated C-H bonds for subsequent chemical fluorination |
| Olefin Reductases | Asymmetric C-F Addition | Stereoselective binding of fluorinated groups to vinyl aromatic hydrocarbons |
| Aldolases | C-C Bond Formation | Synthesis of fluorinated sugars and amino acids |
| Lipases | Kinetic Resolution | Resolution of racemic fluorinated alcohols and esters |
| Transaminases | Asymmetric Amination | Synthesis of chiral fluorinated amines |
Radiosynthetic Approaches for Fluorine-18 Labeled Analogues
Fluorine-18 (18F) is the most widely used radionuclide for Positron Emission Tomography (PET) due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. acs.orgnih.govmeduniwien.ac.at The synthesis of 18F-labeled analogues of bioactive molecules like this compound is crucial for their evaluation as PET radiotracers in preclinical and clinical research. acs.org
The production of 18F typically occurs in a cyclotron via the 18O(p,n)18F nuclear reaction on [18O]H2O, which yields high specific activity, no-carrier-added [18F]fluoride ([18F]F⁻). nih.govnih.gov The primary challenge in radiosynthesis is to incorporate this aqueous [18F]F⁻ into the target organic molecule efficiently and rapidly due to the short half-life.
Nucleophilic Fluorination: The most common strategy for 18F-labeling is nucleophilic substitution. nih.gov Since [18F]F⁻ is a poor nucleophile in aqueous solution due to strong solvation, it must be activated. This is typically achieved by trapping the [18F]F⁻ on an anion exchange resin, eluting it with a solution of a phase-transfer catalyst (e.g., Kryptofix 222, K222) and a base (e.g., K2CO3), and then removing the water via azeotropic distillation with acetonitrile. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr): This is a direct method for labeling aromatic rings. nih.gov To facilitate the reaction, the aromatic ring must be activated by electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to a good leaving group. acs.orgnih.gov For analogues of this compound, a precursor could be designed with a leaving group such as a nitro or trimethylammonium group on the phenyl ring, which is then displaced by [18F]F⁻. nih.govnih.gov Triarylsulfonium salts have also been developed as effective precursors for the 18F-radiolabeling of non-activated aromatic rings. researchgate.net
Nucleophilic Aliphatic Substitution: This involves the displacement of a leaving group (e.g., tosylate, mesylate, triflate, or halide) from an alkyl chain by [18F]F⁻. This method is often used for preparing prosthetic groups—small, radiolabeled molecules that are subsequently conjugated to a larger biomolecule. nih.gov
Prosthetic Group Labeling: For complex molecules or those sensitive to the harsh conditions of direct labeling, a two-step approach using a prosthetic group is often employed. An 18F-labeled synthon is first prepared and purified, and then coupled to the target molecule under milder conditions. Common prosthetic groups include [18F]fluoroethylazide for "click chemistry" reactions and N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for coupling to primary amines. acs.orgnih.gov
Modern Labeling Methods: Recent advances have focused on developing milder and more general labeling techniques.
Silicon-Fluoride Acceptor (SiFA) Chemistry: This method relies on the rapid isotopic exchange between non-radioactive 19F and radioactive 18F on a silicon-based prosthetic group. youtube.com The SiFA moiety can be attached to a biomolecule, and labeling is achieved by simply incubating it with activated [18F]F⁻ under mild conditions. youtube.com
Transition Metal-Mediated Labeling: Copper-mediated radiofluorination of organoboranes (e.g., aryl boronic esters) has become a versatile method for labeling a wide range of aromatic and heteroaromatic compounds under relatively mild conditions. researchgate.net
The following table outlines common strategies for 18F-labeling.
| Labeling Strategy | Precursor Type | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activated arene with -NO2, -NMe3+ leaving group | High temperature (80-150 °C), polar aprotic solvent (DMSO, DMF) | Direct, one-step labeling |
| Nucleophilic Aliphatic Substitution | Alkyl chain with -OTs, -OMs, -OTf leaving group | Moderate temperature, polar aprotic solvent (CH3CN) | Reliable, high yields for simple substrates |
| Prosthetic Group Conjugation (e.g., [18F]SFB) | Molecule with a reactive handle (e.g., -NH2) | Mild temperature, aqueous/organic mixtures | Broad applicability, suitable for sensitive molecules |
| Cu-Mediated Fluorination | Aryl boronic ester or acid | Moderate temperature, requires Cu catalyst | Wide substrate scope, including non-activated arenes |
| Silicon-Fluoride Acceptor (SiFA) | SiFA-conjugated molecule | Mild temperature, isotopic exchange | Simple, rapid, low precursor amounts |
Mechanistic Investigations of Reactions Involving 2 2,6 Difluorophenyl 2 Fluoroacetic Acid
Elucidation of Specific Reaction Pathways
The reactivity of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid is characterized by several key transformations, including nucleophilic aromatic substitution, carbanion formation, and decarboxylation. Understanding the detailed mechanisms of these pathways is crucial for predicting reaction outcomes and optimizing synthetic strategies.
Detailed Mechanisms of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the context of the 2,6-difluorophenyl group of the target molecule, the fluorine atoms act as leaving groups in the presence of a suitable nucleophile. The reaction generally proceeds through an addition-elimination mechanism.
The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing a fluorine atom. This attack is facilitated by the strong electron-withdrawing nature of the fluorine atoms and the phenyl ring, which polarizes the C-F bond, making the carbon atom more electrophilic. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the inductive effect of the remaining fluorine atom.
Pathways of Carbanion Formation and Subsequent Reactivity
The carbon atom alpha to the carboxylic acid group in this compound is acidic and can be deprotonated by a suitable base to form a carbanion. The stability of this carbanion is significantly influenced by the substituents attached to it.
The presence of the fluorine atom and the 2,6-difluorophenyl group, both being electron-withdrawing, helps to stabilize the negative charge on the alpha-carbon through the inductive effect. This stabilization facilitates the formation of the carbanion. Once formed, this carbanion is a potent nucleophile and can participate in a variety of subsequent reactions. For instance, it can react with electrophiles such as alkyl halides or carbonyl compounds, leading to the formation of new carbon-carbon bonds. The stereochemistry of these reactions can be influenced by the nature of the base, solvent, and electrophile used.
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction pathway for this compound, particularly under thermal conditions. The mechanism of decarboxylation for α-haloacetic acids can proceed through different pathways depending on the reaction conditions.
In many cases, the decarboxylation of related compounds is believed to proceed through the formation of a carbanionic intermediate. The loss of carbon dioxide from the carboxylate anion would generate a highly reactive carbanion at the alpha-position. The stability of this carbanion, as discussed previously, is enhanced by the presence of the electron-withdrawing fluorine and difluorophenyl substituents. This carbanion can then be protonated by a proton source in the reaction medium to yield the final product.
Alternatively, particularly in the presence of certain catalysts or under specific thermal conditions, a concerted mechanism may be operative, where the C-C bond cleavage and CO2 departure occur simultaneously. The specific pathway for this compound would likely depend on factors such as temperature, solvent, and the presence of any catalytic species.
Kinetic and Thermodynamic Studies in Reaction Analysis
Identification of Rate-Limiting Steps
For reactions involving carbanion formation, the rate-limiting step can be either the deprotonation step itself or the subsequent reaction of the carbanion with an electrophile. This will depend on the strength of the base used, the acidity of the α-proton, and the reactivity of the electrophile.
In decarboxylation reactions, the rate-limiting step is typically the cleavage of the carbon-carbon bond between the carboxyl group and the rest of the molecule. The stability of the resulting intermediate (carbanion or radical) plays a crucial role in determining the activation energy for this step.
Influence of Solvent and Reaction Conditions on Kinetics
The choice of solvent can have a profound impact on the kinetics of reactions involving charged intermediates or transition states. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. acsgcipr.org These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. youtube.com They are less effective at solvating the anionic nucleophile itself, leaving it more "naked" and reactive. youtube.com Polar protic solvents, on the other hand, can solvate and stabilize the anionic nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate. nih.gov
The kinetics of carbanion formation are also highly dependent on the solvent. A solvent that can stabilize the resulting carbanion through solvation will favor its formation. The polarity and coordinating ability of the solvent can influence the ion-pairing between the carbanion and its counter-ion, which in turn affects its reactivity.
Fluorine's Influence on Molecular Reactivity and Stability
The strategic placement of fluorine atoms in this compound governs its electronic structure and, consequently, its reactivity and stability. The high electronegativity and specific orbital interactions of fluorine introduce significant inductive and stereoelectronic effects that differentiate it from its non-fluorinated analogues.
The primary influence of fluorine on the molecular properties of this compound stems from its powerful electron-withdrawing inductive effect (-I effect). As the most electronegative element, fluorine pulls electron density towards itself through sigma (σ) bonds. acs.orgnumberanalytics.com This effect is transmitted through the carbon skeleton, influencing the reactivity of nearby functional groups. acs.orgnumberanalytics.com In this molecule, the two fluorine atoms on the phenyl ring and the single fluorine on the alpha-carbon collectively withdraw electron density, rendering the adjacent carbon atoms more electrophilic. This electron withdrawal stabilizes anionic intermediates that may form during reactions, a key factor in its chemical behavior. stackexchange.com
The strong inductive effect of the fluorine atoms has a profound impact on the acidity of the carboxylic acid group. By withdrawing electron density from the carboxylate group, the fluorine atoms stabilize the resulting conjugate base (fluoroacetate anion) after deprotonation. acs.orgnumberanalytics.comreddit.com This stabilization disperses the negative charge, making the loss of a proton (H+) more favorable and thus increasing the acidity of the molecule (i.e., lowering its pKa value). acs.orgnumberanalytics.combrainly.com
The number of fluorine atoms and their proximity to the carboxylic acid group directly correlate with the increase in acidity. numberanalytics.com For instance, fluoroacetic acid is a stronger acid than acetic acid, and trifluoroacetic acid is significantly stronger still. reddit.combrainly.com The fluorine atoms on the phenyl ring of this compound also contribute to this effect, further enhancing the acidity of the carboxyl group. The predicted pKa for 2,6-difluorophenylacetic acid is approximately 3.73, which is lower than that of typical carboxylic acids like acetic acid (pKa ≈ 4.8), illustrating the acidifying influence of the ring fluorines. brainly.comchemicalbook.com The additional fluorine on the alpha-carbon would be expected to lower the pKa even further.
| Compound Name | Chemical Formula | pKa Value |
|---|---|---|
| Acetic acid | CH₃COOH | 4.8 brainly.com |
| Fluoroacetic acid | FCH₂COOH | 2.6 brainly.com |
| Difluoroacetic acid | F₂CHCOOH | 1.24 wikipedia.org |
| Trifluoroacetic acid | F₃CCOOH | 0.23 wikipedia.org |
| 2,6-Difluorophenylacetic acid | F₂C₆H₃CH₂COOH | ~3.73 (Predicted) chemicalbook.com |
The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing scientific discussion. While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, intramolecular hydrogen bonds involving fluorine (e.g., O-H···F-C or N-H···F-C) have been detected, particularly in systems where the geometry forces the interacting groups into close proximity. nih.govucla.eduescholarship.org
In this compound, the possibility exists for an intramolecular hydrogen bond between the carboxylic acid proton (O-H) and one of the ortho-fluorine atoms on the phenyl ring or the alpha-fluorine. The formation of such a bond would depend on the rotational conformation of the molecule. Evidence for these types of interactions is often gathered using NMR spectroscopy, which can detect through-space coupling between the proton and the fluorine nucleus. nih.govdntb.gov.ua The existence of such a hydrogen bond could stabilize specific conformations, influencing the molecule's shape and reactivity. nih.gov
Mechanisms of Defluorination and Compound Stability
Despite the strength of the carbon-fluorine bond, defluorination—the cleavage of the C-F bond—can occur under certain conditions. The stability of this compound is largely defined by its resistance to these degradation pathways.
Nucleophilic displacement of fluorine from an aromatic ring is generally difficult but becomes feasible when the ring is "activated" by strong electron-withdrawing groups. stackexchange.comacs.org In nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine actually stabilizes the intermediate Meisenheimer complex, making fluoride (B91410) a better leaving group in this specific reaction type compared to other halogens. stackexchange.com The difluorophenyl group in the target molecule is activated, potentially allowing for nucleophilic displacement of one of the ring fluorines under appropriate conditions.
The alpha-fluorine on the acetic acid moiety is attached to a saturated carbon and is generally less susceptible to nucleophilic substitution. cas.cn However, intramolecular nucleophilic substitution can be accelerated if a suitable nucleophile is part of the molecule and can form a stable 5- or 6-membered ring. cas.cn
Elimination reactions, such as the loss of hydrogen fluoride (HF), are another potential degradation pathway. This can be influenced by the acidity of adjacent protons. The presence of the carboxyl group and the alpha-fluorine can make the alpha-proton more acidic, potentially facilitating base-mediated elimination of HF. researchgate.net
Microorganisms have evolved enzymes capable of cleaving the stable C-F bond, a process critical for the biodegradation of organofluorine compounds. nih.govacs.org These enzymatic reactions can proceed through several mechanisms, including hydrolytic, oxidative, and reductive pathways. researchgate.netresearchgate.net
Fluoroacetate (B1212596) dehalogenases, for example, catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. nih.govacs.org This process involves a nucleophilic attack by an aspartate residue in the enzyme's active site. acs.org Aromatic defluorination often occurs via oxygenases. nih.gov For instance, in aerobic microorganisms, dioxygenases can initiate the breakdown of fluorobenzene. researchgate.net Under anaerobic conditions, a different mechanism involving ATP-dependent reductive defluorination by benzoyl-CoA reductase has been identified for 4-fluorobenzoate. nih.gov Given the structure of this compound, both the fluoroacetate-like moiety and the fluorinated aromatic ring present potential sites for enzymatic attack, depending on the specific enzymes and metabolic pathways involved. nih.govacs.org
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unambiguous evidence of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature signals from the aromatic protons and the single aliphatic proton at the alpha-carbon (the carbon adjacent to the carboxyl group). The aromatic protons would likely appear as a complex multiplet due to coupling with each other and with the adjacent ¹⁹F nuclei on the ring. The alpha-proton signal would be split into a doublet by the adjacent alpha-fluorine atom.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic carbon, the alpha-carbon, and the carbons of the difluorophenyl ring. The chemical shift of the alpha-carbon would be significantly influenced by the attached fluorine and carboxylic acid groups. All carbon signals, particularly those of the aromatic ring and the alpha-carbon, would exhibit splitting patterns (C-F coupling) due to the presence of fluorine atoms, which is highly diagnostic.
¹⁹F NMR: Given the presence of three fluorine atoms in distinct chemical environments (two on the aromatic ring and one on the aliphatic chain), ¹⁹F NMR is an indispensable tool. It would show two distinct signals. The signal for the two equivalent fluorine atoms on the 2,6-positions of the phenyl ring would appear at one chemical shift, while the single fluorine atom on the alpha-carbon would appear at another. The coupling between the aromatic fluorines and the aliphatic fluorine might also be observable.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | |||
| -CH(F)COOH | 5.8 – 6.2 | Doublet (d) | ²JHF ≈ 45-55 Hz |
| Aromatic-H | 7.0 – 7.6 | Multiplet (m) | JHH, JHF coupling |
| -COOH | 10.0 – 13.0 | Broad Singlet (br s) | N/A |
| ¹³C NMR | |||
| -C OOH | 165 – 175 | Doublet (d) | ³JCF coupling |
| -C H(F)COOH | 88 – 95 | Doublet (d) | ¹JCF ≈ 180-220 Hz |
| Aromatic C-F | 160 – 165 | Doublet of Doublets (dd) | ¹JCF ≈ 240-260 Hz, JCCF coupling |
| Aromatic C-H | 112 – 135 | Multiplet (m) | JCF, JCCF coupling |
| ¹⁹F NMR | |||
| -CH(F )COOH | -180 to -200 | Doublet (d) | ²JFH ≈ 45-55 Hz |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and fluorinated aromatic compounds.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.
For this compound (molar mass: 190.12 g/mol ), electrospray ionization (ESI) in negative mode would be highly effective, detecting the deprotonated molecule [M-H]⁻ at m/z 189. HRMS would confirm the elemental composition (C₈H₄F₃O₂) by providing a mass measurement with high precision.
Electron Ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH), the loss of a fluorine atom, and cleavage of the bond between the phenyl ring and the side chain.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Nominal Mass) | Technique | Description |
|---|---|---|---|
| [M-H]⁻ | 189 | ESI (-) | Deprotonated molecular ion |
| [M]⁺ | 190 | EI | Molecular ion |
| [M-COOH]⁺ | 145 | EI | Loss of the carboxylic acid group |
| [C₇H₄F₂]⁺ | 129 | EI | 2,6-Difluorobenzyl cation fragment |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Characteristic broad absorption of the acidic proton |
| C=O stretch (Carboxylic acid) | 1700-1730 | Strong absorption from the carbonyl group |
| C-F stretch (Aromatic) | 1200-1300 | Strong absorption from aryl-fluorine bonds |
| C-F stretch (Aliphatic) | 1000-1100 | Strong absorption from the alkyl-fluorine bond |
| C-O stretch (Carboxylic acid) | 1210-1320 | Stretching vibration of the carbon-oxygen single bond |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic ring, such as the "ring breathing" mode. It can also be a powerful tool for differentiating between positional isomers, as the C-F stretching vibrations and ring modes are often distinct for ortho-, meta-, and para-substituted compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The technique is primarily used for compounds containing chromophores, such as aromatic rings or conjugated systems. The 2,6-difluorophenyl group in the target molecule acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or acetonitrile, would be expected to show characteristic absorption bands in the UV region, likely around 260-270 nm, corresponding to the π → π* transitions of the substituted benzene ring.
Chromatographic Separation and Quantitative Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, or other components in a mixture, and for its subsequent quantification. Both gas and liquid chromatography can be adapted for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. uzh.ch Common derivatizing agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or esterification agents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst. uzh.ch Once derivatized, the compound can be readily separated on a non-polar or mid-polarity capillary GC column and detected with high sensitivity and selectivity using a mass spectrometer. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for fluorinated phenylacetic acids.
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 or C8 stationary phase would be a typical first choice. For separating halogenated aromatic compounds, pentafluorophenyl (PFP) phases can offer alternative selectivity and improved resolution. chromatographyonline.com
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.
Detection: A photodiode array (PDA) or UV detector set to the absorption maximum of the difluorophenyl chromophore (e.g., ~265 nm) would be suitable for detection and quantification. japsonline.com For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
Quantitative analysis is typically performed by creating a calibration curve from the analysis of standard solutions of known concentrations and using an internal standard to correct for variations in sample preparation and injection volume.
An in-depth examination of this compound necessitates advanced analytical methodologies for its precise characterization and quantification. This article explores the sophisticated techniques employed in the analysis of this compound, from chromatographic separations to solid-state structural elucidation.
Computational and Theoretical Chemistry Studies of 2 2,6 Difluorophenyl 2 Fluoroacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2,6-difluorophenyl)-2-fluoroacetic acid, these calculations can elucidate the effects of its multiple fluorine substituents on its structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. ekb.egeurjchem.com For a compound like this compound, DFT calculations are instrumental in predicting its reactivity, spectral properties, and thermodynamic stability. nih.govnih.gov
DFT studies on similar fluorinated organic acids have demonstrated that the introduction of fluorine atoms significantly influences the molecule's electronic landscape. bohrium.com The high electronegativity of fluorine leads to a pronounced inductive effect, withdrawing electron density from the phenyl ring and the acetic acid moiety. This electron withdrawal is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.
Table 1: Predicted Quantum Chemical Descriptors for this compound based on DFT Studies of Analogous Compounds
| Descriptor | Predicted Value/Trend | Significance |
|---|---|---|
| HOMO Energy | Lowered | Indicates higher ionization potential and reduced susceptibility to electrophilic attack. |
| LUMO Energy | Lowered | Suggests increased electron affinity and greater susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Large | Implies high kinetic stability and low chemical reactivity. |
| Dipole Moment | Increased | The presence of three electronegative fluorine atoms is expected to create a significant molecular dipole. |
This table is predictive and based on general principles observed in DFT studies of similar fluorinated organic compounds.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. researchgate.netaiu.edumaterialsciencejournal.org For this compound, NBO analysis would provide a detailed picture of the electronic delocalization and hyperconjugative interactions.
The primary interactions of interest would be the delocalization of electron density from the lone pairs of the fluorine and oxygen atoms into the antibonding orbitals of adjacent sigma bonds. Specifically, one would expect to observe significant n(F) -> σ(C-C) and n(O) -> σ(C-C) interactions. These interactions contribute to the stability of the molecule and influence its conformational preferences.
NBO analysis also quantifies the atomic charges, revealing the extent of electron withdrawal by the fluorine atoms. The carbon atoms attached to fluorine will exhibit a significant positive charge, while the fluorine atoms themselves will be negatively charged. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.
Computational methods are essential for determining the most stable three-dimensional structure of a molecule. cwu.edu For this compound, geometry optimization would reveal the preferred bond lengths, bond angles, and dihedral angles. The presence of the bulky and electronegative fluorine atoms on the phenyl ring and the chiral center will impose significant steric and electronic constraints, influencing the molecule's conformation. nih.gov
Conformational analysis would likely focus on the rotation around the C-C bond connecting the phenyl ring and the carboxylic acid group. mdpi.com The calculations would aim to identify the lowest energy conformers and the energy barriers between them. It is plausible that intramolecular hydrogen bonding between the carboxylic acid proton and one of the ortho-fluorine atoms could stabilize certain conformations, although the strength of such C-F···H bonds is a subject of ongoing research.
Research on Derivatives and Analogues of 2 2,6 Difluorophenyl 2 Fluoroacetic Acid
Synthesis and Characterization of Substituted Arylacetic Acids
The synthesis of substituted arylacetic acids, particularly those containing fluorine, employs a variety of modern organic chemistry techniques. These methods often begin with simpler fluorinated building blocks, which are then elaborated into the desired acid derivatives. researchgate.netnih.gov
One common strategy involves nucleophilic aromatic substitution (SNAr) reactions. For instance, diethyl 2-fluoromalonate ester can be used as a versatile building block. researchgate.netnih.gov It reacts with activated ortho-fluoronitrobenzene substrates, where the nitro group activates the ring for nucleophilic attack. This is followed by a decarboxylation step to yield the 2-fluoro-2-arylacetic acid core structure. researchgate.net This approach allows for the synthesis of a range of arylfluoroacetic acid derivatives by varying the substituents on the aromatic ring. researchgate.net
Another powerful method is the palladium-catalyzed cross-coupling of arylboronic acids with α-bromoacetic acid derivatives, which allows for the formation of the aryl-acetic acid bond under mild conditions. rsc.org Furthermore, the Diels-Alder reaction using polyfluorinated cyclohexa-2,4-dienones and acetylenes provides a route to α-chlorophenylacetic acids containing multiple fluorine atoms on the aromatic ring after a subsequent aromatization step. nsc.ruresearchgate.net
The characterization of these synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable. For 2-fluoro-2-arylacetic acids, the 1H NMR spectrum typically shows a characteristic doublet for the proton on the α-carbon (the carbon adjacent to the carboxyl group) due to coupling with the adjacent fluorine atom (2JHF). researchgate.net The 19F NMR spectrum provides distinct signals for the fluorine atoms on the aromatic ring and the α-carbon, with chemical shifts and coupling constants that are diagnostic of their chemical environment. researchgate.netnih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, angles, and stereochemistry. researchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).
| Synthesis Method | Key Reagents | Product Type | Ref. |
| Nucleophilic Aromatic Substitution | Diethyl 2-fluoromalonate, Fluoronitroarenes | 2-Fluoro-2-arylacetic acids | researchgate.netnih.gov |
| Diels-Alder Reaction | Polyfluorinated cyclohexa-2,4-dienones, Acetylenes | Polyfluoro-α-chlorophenylacetic acids | nsc.ruresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, α-Bromoacetic acid derivatives | Functionalized arylacetic acids | rsc.org |
Exploration of Fluorine Substitution Pattern Effects on Chemical Behavior
The number and position of fluorine atoms on both the aromatic ring and the acetic acid side chain have a profound impact on the molecule's chemical and physical properties. nih.govnih.gov Fluorine is the most electronegative element, and its presence can significantly alter electron distribution, acidity, and reactivity. stackexchange.com
Acidity: The presence of fluorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid group due to the strong electron-withdrawing inductive effect (-I effect). ossila.com For example, the pKa of fluoroacetic acid is 2.59, which is significantly lower than that of acetic acid (4.76). wikipedia.org This effect is additive; difluoroacetic acid (pKa 1.24) and trifluoroacetic acid (pKa 0.23) are progressively stronger acids. wikipedia.org Fluorine atoms on the aromatic ring also contribute to this effect, withdrawing electron density from the carboxyl group and stabilizing the carboxylate anion. researchgate.net
Reactivity: The fluorine substitution pattern influences the reactivity of the molecule in various reactions. In nucleophilic aromatic substitution, a fluorine atom on the aryl ring can be a surprisingly good leaving group, often better than heavier halogens. stackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine stabilizing the intermediate Meisenheimer complex. stackexchange.com The substitution pattern also dictates regioselectivity in reactions like electrophilic aromatic substitution, where fluorine atoms are generally ortho-, para-directing but deactivating. researchgate.net
Conformational Effects: Substitutions at the ortho positions (like the 2- and 6-positions in 2-(2,6-Difluorophenyl)-2-fluoroacetic acid) can create steric hindrance that may restrict the rotation around the bond connecting the phenyl ring and the α-carbon. This can lead to unfavorable conformations that impact how the molecule interacts with other chemical species or biological targets. nih.gov Research on related compound series has shown that substitutions at the 2-position of the aryl ring can lead to inactivity in biological assays, likely due to such conformational constraints. nih.gov
| Compound | pKa | Key Fluorine Effect | Ref. |
| Acetic Acid | 4.76 | (Reference) | |
| Fluoroacetic Acid | 2.59 | Strong inductive effect from α-fluorine | wikipedia.org |
| Difluoroacetic Acid | 1.24 | Additive inductive effect from two α-fluorines | wikipedia.org |
| Trifluoroacetic Acid | 0.23 | Strongest inductive effect from CF3 group | wikipedia.org |
Development of Functionalized Analogues for Chemical Probes
Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules. mskcc.orgpageplace.de The development of functionalized analogues of fluorinated arylacetic acids for this purpose involves modifying the core structure to incorporate reporter tags or reactive groups while maintaining the desired interaction with the target.
The core structure of a molecule like this compound can serve as a scaffold or pharmacophore that provides the initial binding interaction. To turn such a molecule into a probe, synthetic chemists can introduce functionalities such as:
Fluorescent Dyes: Attaching a fluorescent group allows for the visualization of the probe's location in cells using techniques like fluorescence microscopy. nih.gov
Biotin Tags: Biotinylation enables the isolation of the probe's binding partners from complex biological samples through affinity purification with streptavidin-coated beads. mskcc.org
Photoaffinity Labels: Incorporating a photoactivatable group (e.g., a diazirine or benzophenone) allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This is a powerful technique for unambiguously identifying the direct binding partners of a small molecule. chemrxiv.org
Alkynes or Azides: These functional groups are valuable for "click chemistry," specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC). This allows for the efficient and specific attachment of various reporter tags to the probe after it has interacted with its biological target. nih.gov
The synthesis of these functionalized analogues requires modular chemical pathways that allow for the late-stage introduction of these specialized groups without altering the core structure responsible for biological interaction. nih.gov The unique properties conferred by the fluorine atoms, such as increased metabolic stability, can be advantageous for in-vivo applications of the resulting chemical probes. tcichemicals.com
Investigation of Related Fluorinated Building Blocks in Organic Synthesis
Fluorinated compounds like this compound and its simpler precursors are valuable fluorinated building blocks in organic synthesis. nih.govbeilstein-journals.org These molecules provide a way to introduce fluorine or fluorine-containing groups into larger, more complex molecules in a controlled manner, an approach often termed "early-stage fluorination". researchgate.netnih.gov This strategy is often preferred over "late-stage fluorination," where fluorine is introduced at the end of a synthesis, as it can avoid harsh reaction conditions and issues with regioselectivity. tcichemicals.com
The utility of these building blocks stems from the versatile reactivity of their functional groups:
Carboxylic Acid Group: The carboxyl group can be readily converted into a wide range of other functionalities, including esters, amides, and ketones. It can also be removed entirely through decarboxylation reactions, which can be a key step in certain synthetic sequences. ossila.com For example, α,α-difluorophenylacetic acid can undergo oxidative decarboxylation to form a difluorobenzyl radical, a useful intermediate for forming new carbon-carbon bonds. ossila.com
Aromatic Ring: The difluorophenyl ring can undergo further substitution reactions, allowing for the attachment of additional groups to modify the molecule's properties.
α-Fluoro Substituent: The fluorine atom at the α-position influences the reactivity of the adjacent carbonyl group and can be critical for the desired properties of the final product.
By using these pre-fluorinated starting materials, synthetic chemists can efficiently construct a diverse array of complex fluorinated molecules, including pharmaceuticals and agrochemicals, leveraging the beneficial effects of fluorine. sigmaaldrich.comresearchgate.netalfa-chemistry.com
Conclusion and Future Perspectives in 2 2,6 Difluorophenyl 2 Fluoroacetic Acid Research
Summary of Key Academic Contributions and Discoveries
Currently, dedicated academic literature on 2-(2,6-difluorophenyl)-2-fluoroacetic acid is sparse, indicating that its potential is largely yet to be explored. The primary contributions related to such structures are found in the broader development of synthetic methodologies for α-aryl-α-fluoroacetic acids and the study of polyfluorinated aromatics. The key academic contributions that lay the groundwork for future research on this specific molecule include:
Development of Asymmetric Fluorination: The establishment of catalytic asymmetric methods to create chiral centers bearing fluorine is a major academic achievement. nih.gov These methods are crucial for accessing enantiopure forms of compounds like this compound, which is essential for investigating their biological activities.
Understanding Fluorine's Conformational and Electronic Effects: Extensive research has demonstrated that the 2,6-difluorophenyl motif imposes significant conformational constraints and potent electronic effects due to the ortho-fluorine atoms. These discoveries are fundamental to predicting how the phenyl ring in the target molecule will interact with biological receptors or influence the acidity of the carboxylic acid group.
Novel Decarboxylative Couplings: Recent breakthroughs in photoredox catalysis have enabled the direct use of α-fluorocarboxylic acids in decarboxylative C-C bond formation, a significant discovery that opens up new pathways for utilizing such compounds as building blocks. acs.org
Future discoveries centering on this compound are anticipated to be in its application as a novel chiral building block for complex bioactive molecules or as a lead compound in medicinal chemistry, leveraging the unique combination of its structural features.
Identification of Remaining Challenges and Unexplored Areas
The progression of research into molecules like this compound is accompanied by several challenges inherent to complex organofluorine chemistry.
Stereoselective Synthesis: The primary challenge is the development of a highly efficient and stereoselective synthesis to access either enantiomer of the molecule. While general methods for α-fluorination exist, achieving high enantioselectivity for substrates with a sterically hindered and electronically demanding 2,6-difluorophenyl group remains a significant hurdle. proquest.com
Metabolic Fate and Persistence: A major unexplored area is the metabolic pathway and environmental fate of polyfluorinated compounds. The high strength of the carbon-fluorine bond suggests that such molecules could be metabolically robust, but also raises concerns about their potential to persist in the environment or degrade into smaller, persistent fluorinated substances. rsc.org The toxicity of simple fluorinated acids like fluoroacetic acid, which disrupts the Krebs cycle, underscores the need for careful metabolic evaluation of any new fluorinated carboxylic acid. wikipedia.orgresearchgate.net
Analytical Complexity: The presence of multiple fluorine atoms in different environments (aromatic vs. aliphatic) complicates characterization. While ¹⁹F NMR is a powerful tool, assigning specific signals in complex polyfluorinated molecules without reference standards is challenging. nih.gov Furthermore, quantifying trace amounts in complex biological or environmental matrices requires the development of highly sensitive and specific analytical protocols. battelle.org
An overview of these challenges is presented in the table below.
| Challenge Category | Specific Issues for this compound |
| Synthetic Chemistry | Achieving high yield and enantioselectivity; managing steric hindrance from ortho-fluorine atoms; availability of starting materials. |
| Biochemistry & Toxicology | Unknown metabolic pathways; potential for bioaccumulation; risk of degradation to persistent fluorinated byproducts (e.g., difluorophenyl derivatives). |
| Analytical Chemistry | Unambiguous assignment of signals in ¹⁹F NMR spectra; developing sensitive LC-MS/MS methods for quantification in complex matrices; lack of analytical standards. |
| Environmental Science | Assessing environmental persistence ("forever chemical" concern); understanding mobility in soil and water; potential for long-range transport. rsc.org |
Directions for Advanced Synthetic Methodologies and Catalysis
Future research will undoubtedly focus on innovative synthetic strategies to overcome the challenges associated with producing this compound and its derivatives.
Asymmetric Catalysis: A primary direction is the application of advanced organocatalytic or transition-metal-catalyzed asymmetric fluorination. nih.govdigitellinc.com Developing chiral catalysts, such as those based on cinchona alkaloids or phase-transfer catalysis, that can effectively control the stereochemistry at the α-position of difluorophenylacetic acid precursors will be a key area of investigation. nih.gov Enzymatic approaches, which offer a chiral environment near the active site, present a promising, albeit less explored, alternative for achieving high enantioselectivity. the-innovation.org
Flow Chemistry: The use of flow microreactors could provide a safer and more efficient way to handle potentially hazardous fluorinating reagents and to control exothermic reactions. beilstein-journals.org Flow chemistry also allows for the generation and immediate use of unstable intermediates, which could open up novel synthetic routes that are not feasible with traditional batch chemistry.
Late-Stage Fluorination: Another important avenue is the development of methods for the late-stage introduction of the α-fluoro atom onto a pre-existing 2-(2,6-difluorophenyl)acetic acid scaffold. This approach is highly valuable in medicinal chemistry for the rapid synthesis of analogues for structure-activity relationship studies.
Novel Building Block Approaches: Research into using novel fluorinated building blocks, such as those derived from ethyl bromofluoroacetate in conjunction with aryl boronic acids, could provide new convergent strategies for assembling the core structure. rsc.org
| Synthetic Approach | Potential Application/Advantage | Key Research Focus |
| Asymmetric Organocatalysis | Access to enantiopure products for biological testing. | Design of catalysts tolerant to sterically hindered substrates. nih.gov |
| Transition-Metal Catalysis | High efficiency and functional group tolerance. | Exploring novel ligand designs for stereocontrol. |
| Enzymatic Synthesis | High stereoselectivity and green chemistry profile. | Screening and engineering of enzymes (e.g., reductases) for fluorination reactions. the-innovation.org |
| Flow Microreactor Synthesis | Improved safety, control, and scalability; generation of unstable intermediates. beilstein-journals.org | Optimization of reactor design and reaction conditions for fluorination. |
Prospects for Novel Mechanistic Insights and Reactivity Control
Understanding the fundamental reactivity of this compound is critical for predicting its behavior and designing applications.
Acidity and Nucleophilicity: The strong electron-withdrawing nature of the three fluorine atoms is expected to significantly increase the acidity of the carboxylic acid proton compared to non-fluorinated phenylacetic acid. Future studies will likely quantify this effect (pKa measurement) and explore how it influences the molecule's reactivity and bioavailability.
Decarboxylative Reactivity: The α-fluoro substituent could enable unique reactivity. Building on recent advances, there is a strong prospect for using this molecule in photoredox-mediated decarboxylative cross-coupling reactions to generate novel 1,1-difluoro-1-(2,6-difluorophenyl)alkane structures, which are valuable motifs in drug discovery. acs.org Mechanistic studies will be needed to understand the radical intermediates involved and to control the reaction's selectivity.
C-F Bond Activation: While C-F bonds are notoriously strong, exploring their selective activation offers a pathway to novel functionalization. Mechanistic studies could investigate whether enzymatic or organometallic systems can selectively cleave the aliphatic C-F bond over the more numerous aromatic C-F bonds, providing a route to new derivatives.
Emerging Trends in Computational Chemistry and Analytical Techniques for Fluorinated Compounds
The complexity of polyfluorinated molecules necessitates the use of cutting-edge computational and analytical tools.
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting the properties of fluorinated compounds. For this compound, DFT can be used to:
Predict and assign ¹⁹F NMR chemical shifts, which is crucial for structural verification, especially in distinguishing between the aromatic and aliphatic fluorine signals. nih.gov
Calculate molecular electrostatic potential (MEP) maps to understand intermolecular interactions and potential binding modes with protein targets. nih.govresearchgate.net
Model reaction mechanisms and transition states to guide the development of new synthetic methods.
Advanced Analytical Techniques:
¹⁹F NMR Spectroscopy: Beyond simple characterization, ¹⁹F NMR is emerging as a powerful tool for the non-targeted analysis of fluorinated compounds in complex mixtures. nih.govscholaris.ca It can provide a "total organofluorine" snapshot, helping to identify metabolites or environmental degradation products without needing to know their structure in advance. acs.orgacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of highly sensitive LC-MS/MS methods will be essential for quantifying the parent compound and its potential metabolites at very low concentrations (parts-per-trillion) in biological and environmental samples. nih.govnih.govdiva-portal.org This requires specialized equipment to avoid background contamination from fluorinated plastics like PTFE. diva-portal.org
| Technique | Application for this compound | Future Trend/Advancement |
| Density Functional Theory (DFT) | Prediction of ¹⁹F NMR shifts, conformational analysis, calculation of reactivity descriptors. researchgate.net | Integration with machine learning to build more accurate predictive models for spectral and biological properties. |
| ¹⁹F NMR Spectroscopy | Structural confirmation, purity assessment, non-targeted analysis of metabolites. | Development of larger spectral databases and advanced pulse sequences to deconvolve complex spectra from mixtures. nih.govacs.org |
| LC-MS/MS | Trace-level quantification in biological fluids and environmental samples. | Improved sample preparation techniques to handle complex matrices and increase sensitivity; high-resolution mass spectrometry for unknown identification. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
